molecular formula C9H12BrFN4O3S B6193746 3-(3-bromo-1,5-dimethyl-1H-pyrazole-4-amido)azetidine-1-sulfonyl fluoride CAS No. 2680533-50-8

3-(3-bromo-1,5-dimethyl-1H-pyrazole-4-amido)azetidine-1-sulfonyl fluoride

Cat. No.: B6193746
CAS No.: 2680533-50-8
M. Wt: 355.2
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Description

3-(3-bromo-1,5-dimethyl-1H-pyrazole-4-amido)azetidine-1-sulfonyl fluoride is a complex organic compound featuring a pyrazole ring substituted with bromine and methyl groups, an azetidine ring, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-1,5-dimethyl-1H-pyrazole-4-amido)azetidine-1-sulfonyl fluoride typically involves multi-step organic reactions. The starting material is often a pyrazole derivative, which undergoes bromination and methylation to introduce the bromo and methyl groups. The azetidine ring is then formed through cyclization reactions, and the sulfonyl fluoride group is introduced via sulfonation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-1,5-dimethyl-1H-pyrazole-4-amido)azetidine-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for bromination, methylating agents for introducing methyl groups, and sulfonating agents for the sulfonyl fluoride group. Typical reaction conditions involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-(3-bromo-1,5-dimethyl-1H-pyrazole-4-amido)azetidine-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-bromo-1,5-dimethyl-1H-pyrazole-4-amido)azetidine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity. The pyrazole ring can also interact with various biological targets, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-bromo-1,5-dimethyl-1H-pyrazole-4-amido)azetidine-1-sulfonyl fluoride is unique due to its combination of a pyrazole ring, azetidine ring, and sulfonyl fluoride group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

CAS No.

2680533-50-8

Molecular Formula

C9H12BrFN4O3S

Molecular Weight

355.2

Purity

95

Origin of Product

United States

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